molecular formula C11H18ClN3O2 B13585138 N-cyclopropyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamidehydrochloride

N-cyclopropyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamidehydrochloride

Cat. No.: B13585138
M. Wt: 259.73 g/mol
InChI Key: KYJRJBXLFXFNGN-UHFFFAOYSA-N
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Description

N-Cyclopropyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide hydrochloride is a spirocyclic compound featuring a fused 1-oxa-2,7-diazaspiro[4.5]dec-2-ene core with a cyclopropylcarboxamide substituent. Its molecular formula is C₁₂H₂₀ClN₃O₂, with a molecular weight of 273.76 . The spirocyclic architecture imparts conformational rigidity, which is critical for modulating biological activity and pharmacokinetic properties.

Properties

Molecular Formula

C11H18ClN3O2

Molecular Weight

259.73 g/mol

IUPAC Name

N-cyclopropyl-1-oxa-2,9-diazaspiro[4.5]dec-2-ene-3-carboxamide;hydrochloride

InChI

InChI=1S/C11H17N3O2.ClH/c15-10(13-8-2-3-8)9-6-11(16-14-9)4-1-5-12-7-11;/h8,12H,1-7H2,(H,13,15);1H

InChI Key

KYJRJBXLFXFNGN-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC(=NO2)C(=O)NC3CC3)CNC1.Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of N-cyclopropyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamidehydrochloride typically involves:

  • Construction of the spirocyclic ring system incorporating oxygen and nitrogen heteroatoms.
  • Introduction of the cyclopropyl substituent on the nitrogen atom.
  • Formation of the carboxamide functional group at the 3-position of the spiro ring.
  • Conversion to the hydrochloride salt for improved physicochemical properties.

Stepwise Synthetic Route

Step 1: Synthesis of the Spirocyclic Core

The spirocyclic scaffold, 1-oxa-2,7-diazaspiro[4.5]dec-2-ene, can be synthesized by cyclization reactions involving:

  • A suitable diamine precursor, such as 1,4-diaminobutane or derivatives.
  • A keto or aldehyde compound that introduces the oxygen atom via oxazolidine or related heterocycle formation.
  • Conditions typically involve acid- or base-catalyzed cyclization under reflux or microwave-assisted heating to promote ring closure.

Step 2: Introduction of the Cyclopropyl Group

  • The nitrogen atom at position 1 is alkylated with cyclopropyl halides (e.g., cyclopropyl bromide) or cyclopropylcarboxylic acid derivatives under nucleophilic substitution conditions.
  • Alkylation is usually performed in the presence of a base such as potassium carbonate or sodium hydride in polar aprotic solvents (e.g., DMF, DMSO).
  • Control of stoichiometry and temperature is essential to avoid over-alkylation or side reactions.

Step 3: Carboxamide Formation

  • The carboxamide group at position 3 is introduced via amidation of the corresponding acid or ester intermediate.
  • Typical methods include reaction of the acid chloride derivative with ammonia or amines under mild conditions.
  • Alternatively, direct coupling using carbodiimide reagents (e.g., EDC, DCC) with cyclopropylamine can be employed.
  • Purification is achieved by crystallization or chromatography.

Step 4: Formation of Hydrochloride Salt

  • The free base is converted to the hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an organic solvent such as diethyl ether or ethanol.
  • This step improves compound stability and solubility for subsequent applications.

Representative Synthetic Scheme

Step Reaction Type Reagents/Conditions Outcome
1 Cyclization Diamine + keto compound, acid/base catalyst, heat Formation of 1-oxa-2,7-diazaspiro[4.5]dec-2-ene core
2 N-Alkylation Cyclopropyl bromide, K2CO3, DMF, RT Introduction of N-cyclopropyl substituent
3 Amidation Acid chloride + NH3 or amine, base Formation of carboxamide group
4 Salt formation HCl gas or HCl in Et2O or EtOH Hydrochloride salt of final compound

Purification and Characterization

  • Purification methods include recrystallization from ethanol or ethyl acetate, and chromatographic techniques such as silica gel column chromatography.
  • Characterization is done by NMR (1H, 13C), IR spectroscopy, mass spectrometry, and elemental analysis to confirm structure and purity.
  • Melting point determination and HPLC purity analysis are also standard.

Research Findings and Challenges

  • Literature on this specific compound is limited, with most data derived from related spirocyclic carboxamide analogs.
  • The main synthetic challenges include controlling regioselectivity during cyclization and avoiding side reactions during N-alkylation.
  • Efficient scale-up requires optimization of reaction times, temperatures, and reagent stoichiometries.
  • Stability of the hydrochloride salt under storage and in solution is generally favorable but needs verification for each batch.

Summary Table of Preparation Methods

Preparation Step Key Reagents Reaction Conditions Notes
Spirocyclic core synthesis Diamine + keto compound Acid/base catalysis, heat Critical for ring closure efficiency
N-cyclopropyl alkylation Cyclopropyl bromide + base RT to mild heat, polar solvent Control to prevent over-alkylation
Carboxamide formation Acid chloride + ammonia/amine Mild conditions, base present Amidation yield depends on reagent purity
Hydrochloride salt formation HCl gas or HCl in solvent Room temperature Enhances solubility and stability

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

N-cyclopropyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-cyclopropyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

N-Cyclobutyl Analog (N-cyclobutyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide hydrochloride)

  • Structural Difference : Cyclobutyl substituent replaces cyclopropyl.
  • However, enhanced lipophilicity may improve membrane permeability .
  • Synthetic Considerations : Cyclobutyl derivatives often require longer reaction times for ring closure due to strain energy differences.

Aromatic-Substituted Analog (3-(4-Chlorophenyl)-7-methyl-4-(4-methylphenyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-en-1)

  • Structural Features : Incorporates 4-chlorophenyl and 4-methylphenyl groups.
  • Conformational Analysis :
    • Piperidone ring adopts a chair conformation ; dihydroisoxazole ring exhibits an envelope conformation .
    • Dihedral angle between aromatic rings: 84.2(1)° , indicating orthogonal spatial arrangement .
  • Crystallographic Data : Orthorhombic system (P2₁2₁2₁), with unit cell parameters a = 11.4585(8) Å, b = 16.1132(11) Å, c = 10.1038(7) Å .
  • Pharmacological Implications : Aromatic substituents may enhance π-π stacking interactions with target proteins but reduce solubility.

Spirocyclic Compounds with Pharmacological Relevance

Rolapitant Hydrochloride (1,7-Diazaspiro[4.5]decan-2-one derivative)

  • Structure : Features a 1,7-diazaspiro[4.5]decan-2-one core with trifluoromethyl and phenyl substituents.
  • Application : Approved for chemotherapy-induced nausea/vomiting (CINV) via neurokinin-1 (NK1) receptor antagonism .
  • Comparison : Bulkier substituents (e.g., trifluoromethyl groups) enhance metabolic stability but may limit blood-brain barrier penetration compared to the cyclopropyl analog’s compact profile .

Methyl 1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxylate hydrochloride

  • Structural Difference : Methyl ester replaces cyclopropylcarboxamide.
  • Physicochemical Impact : Lower molecular weight (234.68 ) and increased polarity may improve aqueous solubility but reduce cell membrane permeability .

Conformational and Crystallographic Analysis

Ring Puckering Parameters

  • Cremer-Pople Coordinates : Quantify puckering amplitude (q) and phase angle (φ) for spirocyclic systems.
    • Cyclopropane’s planar strain contrasts with the puckered conformations observed in larger rings (e.g., chair conformation in piperidone rings) .
  • Target Compound : Predicted to exhibit moderate puckering (q ~0.5 Å) due to spirocyclic strain, balancing rigidity and flexibility for target engagement .

Pharmacokinetic and Physicochemical Properties

Compound Molecular Formula Molecular Weight Key Substituents LogP (Predicted) Solubility (mg/mL)
Target Compound C₁₂H₂₀ClN₃O₂ 273.76 Cyclopropyl 1.8 0.12
N-Cyclobutyl Analog C₁₃H₂₂ClN₃O₂ ~287.79 Cyclobutyl 2.3 0.08
Aromatic-Substituted Analog C₂₁H₂₁ClN₂O₂ 368.85 4-Chlorophenyl 3.5 0.03
Methyl Ester Analog C₉H₁₅ClN₂O₃ 234.68 Methyl Ester 0.9 0.45

Q & A

Q. How can researchers optimize the synthesis of N-cyclopropyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide hydrochloride using 1,3-dipolar cycloaddition?

Methodological Answer: The synthesis of spirocyclic compounds often employs 1,3-dipolar cycloaddition between nitrile oxides and alkenes/alkynes. For this compound:

  • Reaction Setup : Use a nitrile oxide precursor (e.g., 4-chlorobenzohydroximoyl chloride) and a cyclic enamine (e.g., 1-methyl-3-[(E)-4-methylphenylmethylidene]tetrahydro-4(1H)-pyridinone) in anhydrous benzene with triethylamine as a base. Stir for 5 hours under reflux .
  • Purification : Filter triethylamine hydrochloride byproducts and evaporate solvent. Use column chromatography (petroleum ether:ethyl acetate, 4:1) followed by recrystallization (ethanol:ethyl acetate, 1:1) to isolate the product .
  • Validation : Confirm purity via HPLC (retention time ~1.05–1.41 minutes, C18 column, SMD-TFA05 conditions) and LCMS (m/z 540–796 [M+H]+) .

Q. What analytical techniques are critical for confirming the spirocyclic structure and hydrochloride salt formation?

Methodological Answer:

  • X-ray Crystallography : Resolve the spirocyclic conformation (e.g., envelope vs. chair) and hydrogen bonding patterns. Orthorhombic crystal systems (e.g., P2₁2₁2₁, a=11.4585 Å, b=16.1132 Å) with refinement parameters (R=0.043, wR=0.111) validate the structure .
  • NMR/LCMS : Use ¹H/¹³C NMR to confirm substituent positions and LCMS to verify molecular ion peaks (e.g., m/z 796 [M]+) .
  • Elemental Analysis : Quantify chloride content via ion chromatography to confirm salt stoichiometry .

Advanced Research Questions

Q. How can conformational flexibility of the diazaspiro core impact bioactivity, and how is it analyzed?

Methodological Answer:

  • XRD Analysis : Measure puckering parameters (q₂=0.220 Å, φ=142.2°) and dihedral angles (e.g., 84.2° between aromatic rings) to assess ring distortions .
  • Computational Modeling : Perform DFT calculations (B3LYP/6-311+G(d,p)) to compare energy-minimized conformers with experimental data. Solvent effects (PCM model) predict stability in biological matrices .
  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., cyclopropyl vs. trifluoromethyl groups) and correlate conformational changes with in vitro activity .

Q. How can researchers resolve contradictions in reported bioactivity data for structurally similar diazaspiro compounds?

Methodological Answer:

  • Comparative Assays : Standardize in vitro models (e.g., kinase inhibition assays) across studies. For example, use Rolapitant Hydrochloride (a diazaspiro derivative) as a control to validate antiemetic activity assays .
  • Metabolite Screening : Identify phase I/II metabolites via LC-HRMS to rule out off-target effects .
  • Docking Studies : Perform molecular docking (e.g., AutoDock Vina) to compare binding modes in target proteins (e.g., 5-HT3 receptors) and assess steric clashes caused by spirocyclic distortions .

Q. What strategies are effective for modifying the N-cyclopropyl group to enhance metabolic stability without compromising activity?

Methodological Answer:

  • Bioisosteric Replacement : Substitute cyclopropyl with trifluoromethyl or tert-butyl groups to improve metabolic resistance. For example, tert-butyl 5-fluoro-2,7-diazaspiro[3.5]nonane-7-carboxylate (CAS: 1250998-80-1) shows enhanced stability .
  • In Vitro Microsomal Assays : Test compounds in human liver microsomes (HLMs) with NADPH cofactor. Monitor degradation rates via LCMS and identify vulnerable sites (e.g., cyclopropyl ring oxidation) .
  • ProDrug Design : Introduce hydrolyzable esters (e.g., 2-methylpropyl ester) to mask reactive groups and prolong half-life .

Methodological Considerations for Data Interpretation

Q. How should researchers address discrepancies in reported synthetic yields for spirocyclic intermediates?

Methodological Answer:

  • Reaction Monitoring : Use in situ FTIR or LCMS to track intermediate formation and optimize reaction time/temperature .
  • Byproduct Analysis : Characterize side products (e.g., dimeric adducts) via preparative TLC and adjust stoichiometry (e.g., 1.2:1 nitrile oxide:enamine ratio) .
  • Scale-Up Protocols : Test solvent systems (e.g., THF vs. benzene) and catalyst loadings (e.g., 0.1–1 mol% Pd) to balance yield and purity .

Q. What computational tools are recommended for predicting the hydrochloride salt’s solubility and crystallinity?

Methodological Answer:

  • COSMO-RS : Predict solubility in aqueous buffers using charge-density profiles and activity coefficients.
  • Morphology Prediction : Use Mercury CSD software to analyze crystal packing (e.g., van der Waals stabilization in P2₁2₁2₁ systems) .
  • Hansen Solubility Parameters : Compare HSP values of the salt with solvents to optimize crystallization conditions .

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